molecular formula C51H82O21 B192212 Pseudoprotodioscin CAS No. 102115-79-7

Pseudoprotodioscin

Cat. No. B192212
M. Wt: 1031.2 g/mol
InChI Key: MDCUMTGKKLOMCW-XNVNDPJESA-N
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Description

Pseudoprotodioscin is a steroid saponin . It is a natural product found in Smilax menispermoidea, Dioscorea panthaica, and other organisms .


Synthesis Analysis

Pseudoprotodioscin and its derivatives were examined for their beneficial role against H2O2-mediated myocardial cell injury . The biotransformation pathway of pseudoprotodioscin by Gibberella fujikuroi CGMCC 3.4663 was proposed .


Molecular Structure Analysis

The molecular formula of Pseudoprotodioscin is C51H82O21 . The molecular weight is 1031.18 .


Chemical Reactions Analysis

Pseudoprotodioscin has been transformed by a fungus Gibberella fujikuroi CGMCC 3.4663 . Five new and three known steroidal saponins were obtained from the fermentation broth of pseudoprotodioscin incubated with this fungus .


Physical And Chemical Properties Analysis

Pseudoprotodioscin has a molecular weight of 1031.18 and a molecular formula of C51H82O21 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the search results.

Scientific Research Applications

Cancer Research

Pseudoprotodioscin, along with protodioscin, are two furostane type saponin glycosides that have been isolated from the unripe berries of Solanum intrusum . These compounds have been reported to have cyt

Anti-Inflammatory and Analgesic Properties

Pseudoprotodioscin, along with other steroidal saponins and glycoalkaloids, is found in Solanum intrusum (Soria), a plant known for its medicinal properties . The plant has been used as an antiphlogistic, diaphoretic, diuretic, emollient, febrifuge

Microbial Transformation

Pseudoprotodioscin has been used in microbial transformation studies. For instance, it was used in a study involving the fungus Gibberella fujikuroi . Although the specific details of the experiment and its outcomes are not available, this represents another potential application of Pseudoprotodioscin in the field of microbiology and biotechnology .

Antibiotic Development

While not directly related to Pseudoprotodioscin, it’s worth noting that similar steroidal saponins have been studied for their potential in antibiotic development . For example, researchers have found a mechanism that makes it possible to weaken the virulence of the pathogen Pseudomonas aeruginosa . Based on this knowledge, a new approach for antibiotics can be developed .

Safety And Hazards

Pseudoprotodioscin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20-,22+,23+,25?,26-,27+,28+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCUMTGKKLOMCW-MQDUZHDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OC4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C(=C(O8)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

CAS RN

102115-79-7
Record name β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.2)-O-[6-deoxy-α-L-mannopyranosyl-(1.fwdarw.4)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
282
Citations
D LI, Q LI, X GUAN, J WANG… - Chinese Journal of …, 2012 - ingentaconnect.com
Objective: To establish a quantitative method for the determination of pseudoprotodioscin,dioscin and trillin in Dioscoreae Nipponicae Rhizoma. Methods: The determination was …
Number of citations: 2 www.ingentaconnect.com
M Dong, X Feng, BX Wang, T Ikejima, LJ Wu - Planta medica, 2004 - thieme-connect.com
… on the biotransformation of pseudoprotodioscin, as well as the … cytotoxic effects of pseudoprotodioscin and its metabolites.[] … It was identified as pseudoprotodioscin by comparison …
Number of citations: 13 www.thieme-connect.com
X Dong, Z Gao, H Hu, R Gao, D Sun - Journal of Molecular Catalysis B …, 2016 - Elsevier
… pseudoprotodioscin. Eight derivatives were obtained through the microbial transformation of pseudoprotodioscin and five … at various positions of pseudoprotodioscin were observed. The …
Number of citations: 12 www.sciencedirect.com
HX Hu, RR Gao, ZH Gao, Y Qiao, XR Dong… - Journal of Asian …, 2018 - Taylor & Francis
Three new (6, 9, and 12) and nine known steroidal saponins were obtained from the fermentation broth of pseudoprotodioscin (PPD) incubated with a fungus Gibberella fujikuroi …
Number of citations: 3 www.tandfonline.com
B Sun, D Yang, Y Yin, J Xiao - European Journal of Pharmacology, 2020 - Elsevier
Pseudoprotodioscin (PPD), a phytoestrogen isolated from Dioscorea nipponica Makino, is recognized to possess anti-inflammatory and antiadipogenic capacities. However, little is …
Number of citations: 11 www.sciencedirect.com
Y Gai, Y Li, Z Xu, J Chen - Fitoterapia, 2019 - Elsevier
The extract of Dioscorea zingiberensis CH Wright rhizomes is found to be effective in the therapy of cardiovascular disease. Steroidal saponins make substantial contribution. Previous …
Number of citations: 16 www.sciencedirect.com
M Liao, X Chen, J Chen, M Liu, J Wang, Z Chen… - … of Chromatography B, 2016 - Elsevier
An original and sensitive ultraperformance liquid chromatography–tandem mass spectrometric (UPLC–MS/MS) method for the determination of pseudoprotodioscin (PPD) in rat plasma …
Number of citations: 4 www.sciencedirect.com
XL Zhao, XJ Ma, WG Jing, QW Zhang… - Journal of Asian …, 2011 - Taylor & Francis
A new steroidal saponin and three known saponins were isolated from the rhizomes of Dioscorea panthaica. Their structures were elucidated as 3-O-[α-l-rhamnopyranosyl-(1 → 2)-β-d-…
Number of citations: 2 www.tandfonline.com
S Lin, D Wang, D Yang, J Yao, Y Tong, J Chen - Analytica chimica acta, 2007 - Elsevier
… The authentic standards of dioscin and pseudoprotodioscin were isolated and purified in our laboratory and confirmed by ESI-MS and 1 H, 13 C NMR (purity >98%, HPLC). Methyl …
Number of citations: 72 www.sciencedirect.com
S WANG, L WANG, J FANG, K LIU… - Chinese Journal of …, 2022 - pesquisa.bvsalud.org
… had a significant positive correlation with E*ab (P<0.01), the content of diosgenin had a significant negative correlation with E*ab (P<0.01), while the content of pseudoprotodioscin had …
Number of citations: 1 pesquisa.bvsalud.org

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